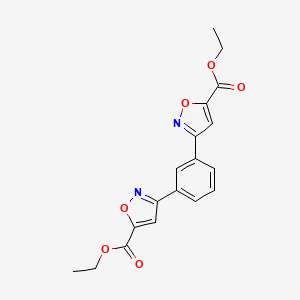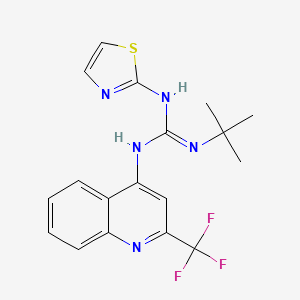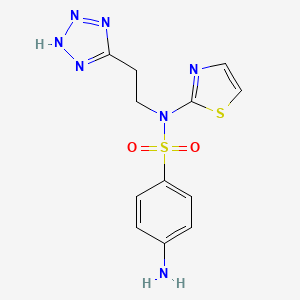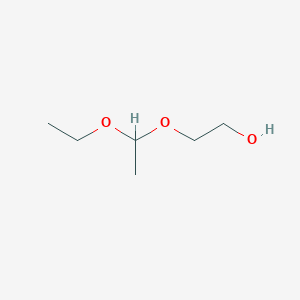
Diethyl 3,3'-(1,3-phenylene)di(1,2-oxazole-5-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two oxazole rings, each bearing a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Rings: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Attachment to the Phenylene Group: The oxazole rings are then attached to the phenylene group through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the diethyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Oxidized derivatives of the oxazole rings.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated or nitrated phenylene derivatives.
科学研究应用
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole rings and ester groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Similar in structure but with propanoate groups instead of oxazole rings.
Diethyl 2,5-diaminoterephthalate: Contains amine groups instead of oxazole rings.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Similar phenylene structure but different substituents.
Uniqueness
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is unique due to the presence of oxazole rings, which impart distinct chemical and biological properties. The combination of the phenylene group with oxazole rings and ester groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
66421-25-8 |
|---|---|
分子式 |
C18H16N2O6 |
分子量 |
356.3 g/mol |
IUPAC 名称 |
ethyl 3-[3-(5-ethoxycarbonyl-1,2-oxazol-3-yl)phenyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-3-23-17(21)15-9-13(19-25-15)11-6-5-7-12(8-11)14-10-16(26-20-14)18(22)24-4-2/h5-10H,3-4H2,1-2H3 |
InChI 键 |
VNGZNDBFSHDBRZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)C3=NOC(=C3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)

![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)


![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
